RoHS and Stockholm Convention Restrictions
2,2',5,6'-tetrabromodiphenyl ether (CAS 446254-25-7) is not merely a minor PBDE congener; it is specifically enumerated and subjected to the strictest global regulatory controls. The European Chemicals Agency (ECHA) lists this exact CAS number under the EU's RoHS Directive (2011/65/EU) as a restricted substance, meaning its use in electrical and electronic equipment is prohibited above a defined trace level [1]. In contrast, other brominated flame retardants or even non-restricted PBDE congeners are not subject to this specific level of restriction. Furthermore, all tetraBDE congeners, including BDE-53, are included in the global elimination mandate of the Stockholm Convention on Persistent Organic Pollutants (POPs) [2]. This creates a unique and legally mandated need for its precise identification and quantification, differentiating it from unregulated or less tightly controlled alternatives.
| Evidence Dimension | Regulatory Restriction Status (EU RoHS) |
|---|---|
| Target Compound Data | Restricted under RoHS (as part of PBDEs), with exemptions specified [1] |
| Comparator Or Baseline | Non-halogenated flame retardants or some non-PBDE brominated flame retardants (e.g., TBBPA, when not restricted) |
| Quantified Difference | Banned in new EEE; comparator may be permitted. |
| Conditions | EU Directive 2011/65/EU |
Why This Matters
Procurement of a certified analytical standard for BDE-53 is essential for organizations to demonstrate regulatory compliance, particularly for electronics manufacturers, recyclers, and environmental testing labs.
- [1] European Chemicals Agency (ECHA). (2024, April 19). Legislation-obligation for 2,2',5,6'-Tetrabromodiphenyl ether (CAS 446254-25-7). View Source
- [2] Australian Government Department of Climate Change, Energy, the Environment and Water. (2025, November 5). Pentabromodiphenyl ether (pentaBDE) and tetrabromodiphenyl ether (tetraBDE). View Source
